molecular formula C17H20FNO4S B12206657 [(2,5-Diethoxy-4-methylphenyl)sulfonyl](4-fluorophenyl)amine

[(2,5-Diethoxy-4-methylphenyl)sulfonyl](4-fluorophenyl)amine

Cat. No.: B12206657
M. Wt: 353.4 g/mol
InChI Key: CGNKUPVATPFKKG-UHFFFAOYSA-N
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Description

(2,5-Diethoxy-4-methylphenyl)sulfonylamine is a complex organic compound featuring both sulfonyl and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Diethoxy-4-methylphenyl)sulfonylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,5-diethoxy-4-methylphenyl with a sulfonyl chloride derivative, followed by the introduction of the 4-fluorophenylamine group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2,5-Diethoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfonyl group, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to alter the sulfonyl group or the aromatic ring.

    Substitution: Both the aromatic rings and the amine group can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted aromatic compounds.

Scientific Research Applications

(2,5-Diethoxy-4-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,5-Diethoxy-4-methylphenyl)sulfonylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl and amine groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Diethoxy-4-methylphenyl)sulfonylamine
  • (2,5-Diethoxy-4-methylphenyl)sulfonylamine
  • 2,5-Dimethoxy-4-methylamphetamine

Uniqueness

(2,5-Diethoxy-4-methylphenyl)sulfonylamine is unique due to the presence of both sulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20FNO4S

Molecular Weight

353.4 g/mol

IUPAC Name

2,5-diethoxy-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H20FNO4S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)19-14-8-6-13(18)7-9-14/h6-11,19H,4-5H2,1-3H3

InChI Key

CGNKUPVATPFKKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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